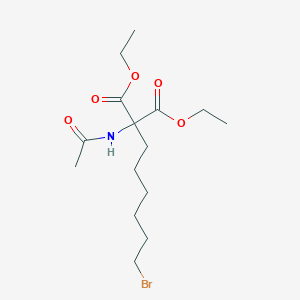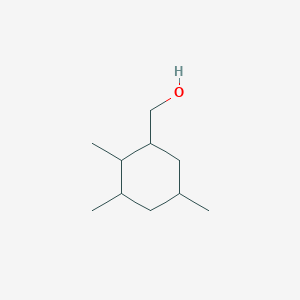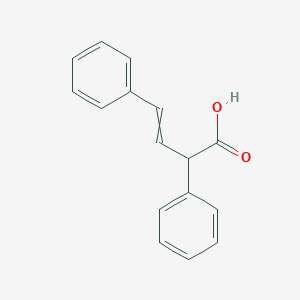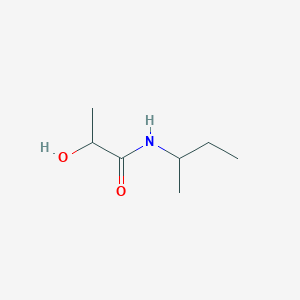
p-n-Hexyloxybenzylideneamino-p'-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-n-Hexyloxybenzylideneamino-p’-chlorobenzene: is an organic compound with the molecular formula C19H22ClNO and a molecular weight of 315.837 g/mol It is characterized by the presence of a benzylideneamino group substituted with a hexyloxy chain and a chlorine atom on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene typically involves the condensation reaction between p-n-Hexyloxybenzaldehyde and p-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is used in the production of specialty chemicals, dyes, and pigments. Its derivatives may also find applications in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene involves its interaction with specific molecular targets. The compound’s benzylideneamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The hexyloxy chain and chlorine atom contribute to the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
p-n-Hexyloxybenzylideneamino-p’-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
p-n-Hexyloxybenzylideneamino-p’-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
p-n-Hexyloxybenzylideneamino-p’-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5219-48-7 |
|---|---|
Formule moléculaire |
C19H22ClNO |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22ClNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,15H,2-5,14H2,1H3 |
Clé InChI |
ZUJZHURHZZZPOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


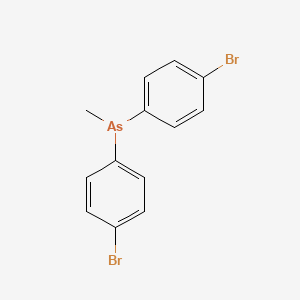
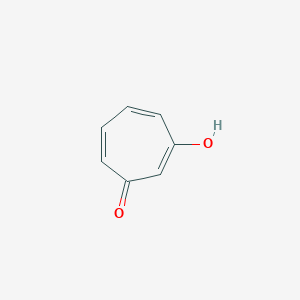
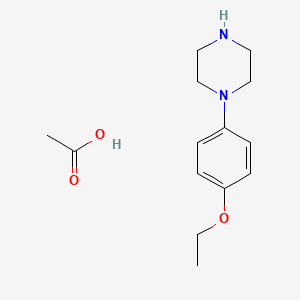
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
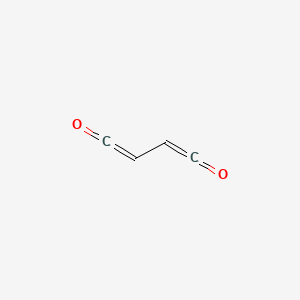
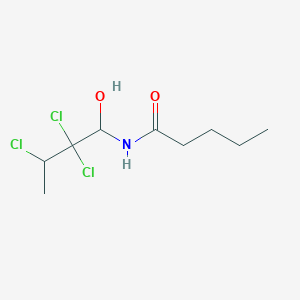
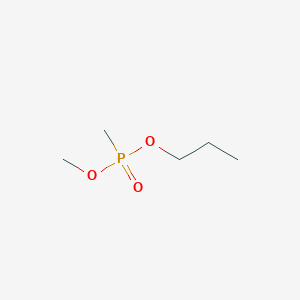

![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
